Trimethylacetic anhydride
Overview
Description
Mechanism of Action
Target of Action
Trimethylacetic anhydride, also known as Pivalic anhydride, primarily targets anilines and phenols . These compounds play a crucial role in various biochemical reactions, serving as the building blocks for many organic compounds.
Mode of Action
The compound’s mode of action involves the formation of an alkanoic acid, which reacts with a hydroxyl group to form an anhydride . This reaction is facilitated by the this compound, which acts as an acylation and esterification reagent .
Biochemical Pathways
This compound is involved in acylation and esterification reactions with anilines and phenols . It is also used in solid-phase oligonucleotide synthesis and in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones with diphenylacetic acid . These biochemical pathways are crucial for the synthesis of various organic compounds.
Pharmacokinetics
It has been shown to have some pharmacokinetic properties and can be used as a nonsteroidal anti-inflammatory drug
Result of Action
The result of this compound’s action is the formation of acylated and esterified products . These products are crucial in various biochemical reactions and pathways. For instance, it has been used in the production of cyano-4, N-tert-butyloxycarbonyl piperidine .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and moisture. It is a moisture-sensitive compound , and its reactivity can be affected by the presence of water. Furthermore, it is a clear, colorless liquid with a boiling point of 193 °C (lit.) and a density of 0.918 g/mL at 25 °C (lit.) . These physical properties can influence its action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
Trimethylacetic anhydride is used as an acylation and esterification reagent for anilines and phenols . It participates in biochemical reactions involving the formation of acylated and esterified products . The nature of these interactions involves the formation of an alkanoic acid, which reacts with a hydroxyl group to form an anhydride .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an alkanoic acid, which reacts with a hydroxyl group to form an anhydride . This process can lead to changes in gene expression and enzyme activity, depending on the specific biochemical context.
Metabolic Pathways
This compound is involved in the acylation and esterification of anilines and phenols
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylacetic anhydride can be synthesized through the dehydration of pivalic acid. This process typically involves the use of a dehydrating agent or acetic anhydride . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound from pivalic acid is achieved using dehydrating agents. this method has environmental concerns due to the use of dehydrating agents that cause pollution. An alternative method involves the exchange dehydration reaction with acetic anhydride, although this requires a longer reaction time .
Chemical Reactions Analysis
Types of Reactions: Trimethylacetic anhydride primarily undergoes acylation and esterification reactions. It reacts with anilines and phenols to form acylated and esterified products . Additionally, it is used in solid-phase oligonucleotide synthesis and the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones with diphenylacetic acid .
Common Reagents and Conditions: Common reagents used in reactions with this compound include anilines, phenols, and diphenylacetic acid. The reactions typically occur under mild conditions, often at room temperature, and may require the presence of a catalyst .
Major Products Formed: The major products formed from reactions involving this compound include acylated anilines, esterified phenols, and resolved racemic 2-hydroxy-γ-butyrolactones .
Scientific Research Applications
Trimethylacetic anhydride has a wide range of applications in scientific research. It is used as an acylating and esterifying agent in organic synthesis, particularly in the synthesis of oligonucleotides and the resolution of racemic mixtures . In the field of medicine, it has been studied for its potential use as a nonsteroidal anti-inflammatory drug . Additionally, it is employed in the production of cyano-4, N-tert-butyloxycarbonyl piperidine, which has applications in various chemical processes .
Comparison with Similar Compounds
Trimethylacetic anhydride is similar to other anhydrides such as acetic anhydride and benzoic anhydride. its unique structure, with three methyl groups attached to the central carbon, gives it distinct chemical properties and reactivity . This makes it particularly useful in specific acylation and esterification reactions where other anhydrides may not be as effective.
List of Similar Compounds:- Acetic anhydride
- Benzoic anhydride
- Isobutyric anhydride
Properties
IUPAC Name |
2,2-dimethylpropanoyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2,3)7(11)13-8(12)10(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZVFRAEAAXREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014577 | |
Record name | Trimethylacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Trimethylacetic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21777 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1538-75-6 | |
Record name | Pivalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1538-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is pivalic anhydride often used in acylation reactions?
A1: Pivalic anhydride is favored in acylation reactions due to its steric bulk. The bulky tert-butyl groups hinder nucleophilic attack at the carbonyl carbon, promoting the formation of desired products and minimizing side reactions like diacylation. [, , ]
Q2: What role does pivalic anhydride play in kinetic resolution experiments?
A2: In kinetic resolution, pivalic anhydride acts as an acylating agent, reacting preferentially with one enantiomer of a racemic mixture. This selectivity arises from the steric environment created by the bulky pivalate group, allowing for the separation of enantiomers. [, , , ]
Q3: How does the steric hindrance of pivalic anhydride influence its reactivity compared to other anhydrides?
A3: The significant steric bulk of pivalic anhydride results in lower reactivity compared to less hindered anhydrides like acetic anhydride. This reduced reactivity can be advantageous in kinetic resolution experiments, where high selectivity is crucial. [, , , ]
Q4: Can pivalic anhydride be used in reactions other than acylations?
A4: Yes, pivalic anhydride has found applications beyond acylations. For instance, it facilitates the conversion of carboxylic acids to aldehydes via a palladium-catalyzed hydrogenation reaction. [, , , ]
Q5: What is the role of pivalic anhydride in the synthesis of acylsilanes?
A5: In the zinc-catalyzed synthesis of acylsilanes, pivalic anhydride reacts with carboxylic acids to form mixed anhydrides in situ. These mixed anhydrides are more reactive towards silylboranes, leading to the formation of acylsilanes. []
Q6: Are there any limitations to using pivalic anhydride in organic synthesis?
A6: Yes, the steric bulk of pivalic anhydride, while advantageous in certain reactions, can also hinder its reactivity with sterically hindered substrates. For example, acylation of tertiary alcohols may proceed slowly or require harsher reaction conditions. [, , ]
Q7: What are some strategies to improve the stability of pivalic anhydride?
A9: Storing pivalic anhydride under an inert atmosphere, such as nitrogen or argon, and using anhydrous solvents can minimize its hydrolysis and maintain its reactivity. []
Q8: How does the structure of pivalic anhydride contribute to its unique reactivity?
A10: The two bulky tert-butyl groups attached to the anhydride carbonyl groups create a significant steric hindrance. This steric hindrance differentiates pivalic anhydride from other anhydrides and influences its reactivity and selectivity in various chemical reactions. [, , ]
Q9: What are common techniques used to characterize and quantify pivalic anhydride?
A12: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is routinely used to characterize pivalic anhydride, providing information about its structure and purity. Gas chromatography (GC) coupled with mass spectrometry (MS) can quantify pivalic anhydride in reaction mixtures. [, , , ]
Q10: Are there any specific considerations for handling and analyzing pivalic anhydride due to its reactivity?
A13: Due to its sensitivity to moisture, pivalic anhydride should be handled under anhydrous conditions using standard air-free techniques. Analytical samples should be prepared and analyzed promptly to prevent hydrolysis. []
Q11: Have computational methods been used to study pivalic anhydride and its reactions?
A14: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of reactions involving pivalic anhydride, such as kinetic resolution. These calculations provide insights into transition state structures and energy barriers, explaining observed selectivities. [, ]
Q12: Can computational modeling predict the reactivity and selectivity of pivalic anhydride in novel reactions?
A15: DFT calculations can provide valuable information on potential reaction pathways and transition state energies. This information, combined with experimental data, can help predict the feasibility and selectivity of pivalic anhydride in new chemical transformations. [, ]
Q13: What is known about the environmental fate and degradation of pivalic anhydride?
A16: Pivalic anhydride is expected to hydrolyze readily in the environment, forming pivalic acid. The environmental fate and toxicity of pivalic acid are relatively well-studied, indicating potential persistence and bioaccumulation in certain ecosystems. []
Q14: Are there any strategies for mitigating the potential environmental impact of pivalic anhydride?
A17: Employing greener synthetic alternatives, minimizing waste generation, and ensuring proper waste disposal practices can help reduce the environmental footprint associated with pivalic anhydride use. []
Q15: How is pivalic anhydride used in the synthesis of cinnamic acids?
A18: In a modified Perkin reaction, pivalic anhydride acts as a condensation agent, facilitating the formation of cinnamic acids from benzaldehydes and acetic acid. Its non-enolizable nature prevents isotopic dilution when using 13C-labeled acetic acid. []
Q16: What is the significance of using pivalic anhydride in the synthesis of peripherally arylated 2,8-diazaperylenes?
A19: Pivalic anhydride is crucial in the reductive aromatization of anthracene diimide, leading to 1,3,7,9-tetrapivaloxy-2,8-diazaperylene. The pivaloxy groups can be easily converted to aryl groups via cross-coupling reactions, enabling the synthesis of peripherally arylated 2,8-diazaperylenes. []
Q17: How does pivalic anhydride contribute to the synthesis of biologically relevant molecules like cyclosporine?
A20: Pivalic anhydride is employed in the synthesis of Boc-protected peptides, which are key intermediates in the synthesis of complex molecules like cyclosporine. Its use in a modified mixed anhydride method allows for efficient peptide coupling with minimal racemization. []
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